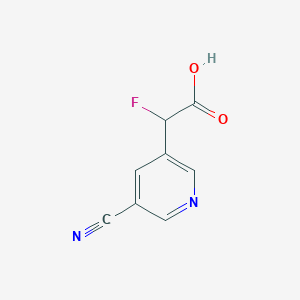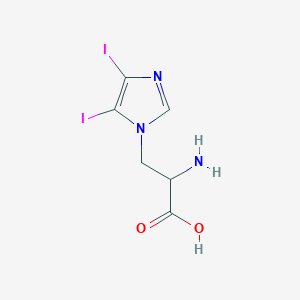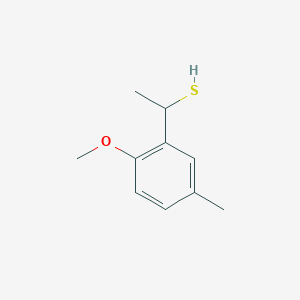![molecular formula C10H17IO B13079648 2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13079648.png)
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Iodomethyl)-3,3-dimethylbicyclo[221]heptan-2-ol is a bicyclic organic compound characterized by its unique structure, which includes an iodomethyl group and a hydroxyl group attached to a bicyclo[221]heptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethylbicyclo[2.2.1]hept-2-ene.
Iodination: The double bond in the starting material is subjected to iodoetherification using N-iodosuccinimide (NIS) in acetonitrile, leading to the formation of the iodomethyl group.
Hydroxylation: The resulting compound is then hydroxylated to introduce the hydroxyl group at the 2-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature, likely due to its specialized applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as Jones reagent (chromic acid in sulfuric acid) or PCC (pyridinium chlorochromate) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include deiodinated compounds and alkanes.
科学的研究の応用
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used to study the effects of bicyclic structures on biological systems.
Industrial Applications:
作用機序
The mechanism by which 2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol exerts its effects depends on the specific application:
In Organic Reactions: The iodomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
In Biological Systems: The compound may interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would depend on the specific biological context.
類似化合物との比較
Similar Compounds
2-Methyl-3,3-dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but lacks the iodomethyl group.
3,3-Dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but lacks both the iodomethyl and methyl groups at the 2-position.
Uniqueness
2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of the iodomethyl group, which provides distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective substitution reactions are desired.
特性
分子式 |
C10H17IO |
|---|---|
分子量 |
280.15 g/mol |
IUPAC名 |
2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H17IO/c1-9(2)7-3-4-8(5-7)10(9,12)6-11/h7-8,12H,3-6H2,1-2H3 |
InChIキー |
WWEVMGCCXOXQML-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)C1(CI)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B13079571.png)


![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)




![3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13079623.png)

![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)

![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)

